molecular formula C17H14BrNO4 B1383601 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid CAS No. 1159978-66-1

4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid

Cat. No.: B1383601
CAS No.: 1159978-66-1
M. Wt: 376.2 g/mol
InChI Key: HCMJQXZIKBNZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid, widely known as ERK Inhibitor II, is a potent, cell-permeable, and ATP-competitive inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound is a critical tool for elucidating the role of the Ras/Raf/MEK/ERK signaling cascade, a pathway frequently dysregulated in a vast array of human cancers. Its primary research value lies in its ability to selectively target the terminal kinases of this pathway, making it indispensable for investigating cancer cell proliferation, survival, and oncogene-induced senescence. Studies have utilized this inhibitor to demonstrate that sustained ERK activity is necessary for Ras-induced senescence in ovarian epithelial cells, highlighting its role as a tumor-suppressive mechanism. Furthermore, research has shown that ERK Inhibitor II can effectively block the phosphorylation of downstream ERK substrates, such as p90RSK, and suppress the growth of melanoma cells harboring B-Raf mutations, establishing its utility in probing the molecular drivers of tumorigenesis and evaluating potential therapeutic strategies targeting mitogenic signaling. The compound is therefore essential for fundamental research in signal transduction and for the preclinical assessment of pathway inhibition in various cancer models.

Properties

IUPAC Name

4-[(6-bromo-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-10-16(20)19(14-8-13(18)6-7-15(14)23-10)9-11-2-4-12(5-3-11)17(21)22/h2-8,10H,9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMJQXZIKBNZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)Br)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid is a compound of significant interest due to its potential biological activities. This article presents an overview of its chemical properties, biological activities, and relevant research findings.

  • Empirical Formula : C17H13BrN2O
  • Molecular Weight : 357.20 g/mol
  • CAS Number : Not specified in the sources

This compound features a complex structure that includes a brominated benzoxazine moiety, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the benzoxazine ring is believed to enhance radical scavenging activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are particularly noteworthy. Studies on related compounds suggest that they can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a significant role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Analgesic Properties

Similar derivatives have shown analgesic effects by modulating pain pathways. For instance, the inhibition of COX enzymes can lead to decreased pain perception. In animal models, compounds with structural similarities have demonstrated dose-dependent analgesic effects, indicating that this compound may also possess such properties .

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate important metrics such as absorption rates and elimination half-lives. For example, one study reported a maximum plasma concentration (C_max) of 0.57 μg/mL and an elimination half-life (T_1/2) of approximately 39.4 minutes for a structurally similar compound . These parameters are essential for understanding the therapeutic potential and safety profile of new drugs.

Case Studies

  • Case Study on Analgesic Activity :
    • In a controlled study involving rats, a related compound demonstrated significant analgesic activity at doses ranging from 12.5 mg/kg to 200 mg/kg. The results indicated increased pain response times and decreased nociceptive counts in acetic acid-induced pain models .
  • Inflammation Model :
    • Another study investigated the anti-inflammatory effects using lipopolysaccharide (LPS)-induced models. The compound showed promise in reducing LPS-induced acute lung injury (ALI), suggesting a mechanism involving COX inhibition and modulation of inflammatory pathways .

Summary of Findings

Biological ActivityObserved EffectsReference
AntioxidantRadical scavenging
Anti-inflammatoryCOX inhibition
AnalgesicPain relief
PharmacokineticsC_max: 0.57 μg/mL; T_1/2: 39.4 min

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, focusing on substitutions, functional groups, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Key Differences
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid C₁₇H₁₄BrNO₄ 376.20 6-Bromo, 2-methyl, benzoic acid Benzoic acid, ketone, ether Reference compound; bromine and methyl groups enhance steric/electronic effects.
4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile C₁₇H₁₃FN₂O₂ 296.30 6-Fluoro, 2-methyl, benzonitrile Nitrile, ketone, ether Bromine → fluorine; benzoic acid → nitrile (reduced solubility, altered polarity).
4-((3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)benzoic acid C₁₆H₁₃NO₄ 283.28 Unsubstituted benzoxazine core, benzoic acid Benzoic acid, ketone, ether Lacks bromo and methyl groups; simpler structure with lower molecular weight.
4-(3-(4-Fluorophenyl)-7-methoxy-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)aniline C₂₁H₁₇FN₂O₂ 356.37 4-Fluorophenyl, 7-methoxy, aniline Aniline, methoxy, ether Aniline replaces benzoic acid; fluorophenyl adds aromatic bulk.
1-(6-Bromo-2,3-dihydro-benzo[b][1,4]oxazin-4-yl)-2-{4-[3-(5-fluoro-1H-indolyl)propyl]-piperazinyl}ethanamide C₂₅H₂₆BrFN₄O₂ 545.41 6-Bromo, piperazinyl-ethanamide, 5-fluoroindole Amide, ether, indole Complex side chain with amide and indole; designed for receptor targeting.

Key Observations :

Substituent Effects :

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and higher electronegativity enhance steric hindrance and electron-withdrawing effects compared to fluorine. This may influence binding affinity in biological systems .
  • Benzoic Acid vs. Nitrile : The benzoic acid group improves aqueous solubility (due to ionization) and hydrogen-bonding capacity, whereas nitrile groups increase lipophilicity and metabolic stability .

Piperazinyl-ethanamide derivatives (e.g., compound 7k in ) demonstrate how side-chain modifications enable targeting of specific receptors (e.g., dopamine D2 or serotonin transporters) .

Synthetic Yields :

  • Compounds with bulkier substituents (e.g., tert-butyl groups in ) often exhibit lower yields (e.g., 45–76%) compared to simpler analogs, reflecting synthetic challenges .

Research Findings and Implications

  • The bromine substituent may enhance cytotoxicity in halogenated analogs .
  • Toxicity : highlights that halogenated benzoic acid analogs (e.g., 5-bromo-2,3,4-trimethylbenzoic acid) often lack high-quality toxicity data, emphasizing the need for further safety profiling .

Preparation Methods

Synthesis of the Benzo[b]oxazinone Core

  • The benzo[b]oxazin-3-one scaffold can be prepared by cyclization of appropriately substituted anthranilic acid derivatives or ortho-aminophenols with acylating agents.
  • For the 6-bromo substitution, bromination of the aromatic precursor is performed prior to or after ring closure, depending on the stability of intermediates.
  • Methyl substitution at the 2-position is introduced through alkylation or by starting from methyl-substituted precursors.

Final Functional Group Adjustments

  • Oxidation or reduction steps may be required to achieve the 3-oxo functionality on the oxazin ring.
  • Purification is typically achieved by recrystallization or chromatography, ensuring high purity of the final compound.

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reaction Type Starting Material(s) Key Conditions/Notes Product/Intermediate
1 Aromatic bromination 2-methyl-3-oxobenzo[b]oxazin precursor Bromination with NBS or Br2 in suitable solvent 6-Bromo-2-methyl-3-oxobenzo[b]oxazin
2 Formation of benzo[b]oxazin Cyclization of 2-amino-phenol derivatives Acid catalysis or dehydrating agents Benzo[b]oxazin-3-one core
3 Halomethylation of benzoic acid 4-methylbenzoic acid Reaction with formaldehyde and HCl or paraformaldehyde + HBr 4-(Bromomethyl)benzoic acid
4 Nucleophilic substitution 6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b]oxazin + 4-(bromomethyl)benzoic acid Base-promoted substitution (e.g., K2CO3 in DMF) 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b]oxazin-4-yl)methyl)benzoic acid

This route is consistent with the general synthetic strategies for such heterocyclic benzoic acid derivatives and is supported by patent literature describing similar compounds and intermediates.

Detailed Research Findings and Notes

  • The bromination step is critical for regioselectivity; selective bromination at the 6-position on the oxazin ring is achieved by controlling reaction conditions such as temperature and reagent equivalents.
  • The cyclization to form the oxazinone ring often uses ortho-aminophenol derivatives and acid chlorides or anhydrides under dehydrating conditions to promote ring closure.
  • The halomethylation of benzoic acid to form 4-(bromomethyl)benzoic acid is a well-established reaction, often using paraformaldehyde and hydrobromic acid or related reagents, providing a reactive site for nucleophilic substitution.
  • The final coupling step requires careful control of base and solvent to avoid side reactions such as elimination or over-alkylation. Polar aprotic solvents like DMF or DMSO and mild bases such as potassium carbonate are preferred.
  • Purification and characterization typically include recrystallization and NMR, IR, and mass spectrometry to confirm the structure and purity.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Purpose/Outcome Challenges/Considerations
Aromatic bromination NBS, Br2, solvent (e.g., CCl4) Introduce bromine at 6-position Regioselectivity, avoiding polybromination
Cyclization to benzooxazinone Acid catalyst, dehydrating agent Formation of heterocyclic ring Complete cyclization, control of side products
Halomethylation of benzoic acid Paraformaldehyde, HBr or formaldehyde/HCl Introduce bromomethyl group at 4-position Over-alkylation, purity of halomethylated acid
Nucleophilic substitution Base (K2CO3), DMF, heat Link benzoic acid to oxazin ring via methyl Avoid elimination, optimize yield
Purification Recrystallization, chromatography Obtain pure target compound Removal of side products and unreacted materials

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((6-bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid, and how can reaction efficiency be optimized?

  • Methodology : Start with bromoanthranilic acid derivatives as precursors (similar to ). React with benzoyl chloride in pyridine at 0°C to form the benzo[1,3]oxazin-4-one core. Introduce the methylbenzoic acid moiety via nucleophilic substitution or coupling reactions. Optimize reflux time (3–4 hours) and use glacial acetic acid as a catalyst. Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and confirm purity via recrystallization in ethanol .
  • Key Parameters : Temperature control (0°C for initial steps), stoichiometric ratios (e.g., 0.05 mol bromoanthranilic acid to 0.04 mol benzoyl chloride), and solvent selection (pyridine for nucleophilicity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • TLC : Use silica gel G-plates with cyclohexane:ethyl acetate (2:1) for homogeneity checks .
  • Spectroscopy :
  • FT-IR : Confirm key functional groups (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • 1H NMR : Identify aromatic protons (δ 7.39–8.11 ppm for benzoic acid and oxazine rings) and methyl groups (δ 2.51 ppm for CH3) .
  • Melting Point : Compare observed values (e.g., 255–260°C) with literature to assess crystallinity .

Q. What solvents and conditions are suitable for solubilizing this compound in biological assays?

  • Solubility Profile : Limited direct data, but structurally similar benzoic acid derivatives show solubility in DMSO, ethanol, or dimethylacetamide. Pre-saturate with sonication (30 min at 40°C) for stubborn suspensions. Test solubility incrementally (1–10 mM) and validate stability via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR shifts)?

  • Troubleshooting Steps :

  • Impurity Check : Re-run TLC with alternate mobile phases (e.g., chloroform:methanol) to detect byproducts .
  • Deuterated Solvent Effects : Verify solvent interactions (e.g., DMSO-d6 vs. CDCl3) that may split signals .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?

  • Hypothesis-Driven Approach :

  • Docking Studies : Model interactions with targets like cyclooxygenase-2 (COX-2) using the benzoic acid moiety as a carboxylate anchor.
  • Kinetic Assays : Perform Michaelis-Menten experiments to assess competitive/non-competitive inhibition. Use fluorogenic substrates for real-time monitoring .
    • Structural Analogs : Compare with 4-hydroxybenzoic acid derivatives, which show COX-2 inhibition via hydrogen bonding (e.g., δ-lactone ring interactions) .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Stability Protocols :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; benzoic acid derivatives degrade faster in alkaline conditions .
  • Thermal Stress : Heat to 60°C for 48 hours. Check for oxazine ring opening or decarboxylation using FT-IR (loss of C=O at 1705 cm⁻¹) .

Q. What strategies can mitigate low yields in the final coupling step of synthesis?

  • Optimization Approaches :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of bromo-substituted intermediates .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield .
  • Protecting Groups : Use tert-butyl esters for the benzoic acid moiety to prevent side reactions during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.